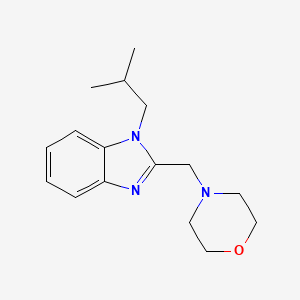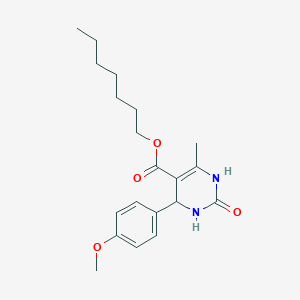
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as IB-MECA, is a selective agonist of adenosine A3 receptors. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole selectively binds to adenosine A3 receptors, which are widely distributed in various tissues and organs. Activation of adenosine A3 receptors by 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These signaling pathways ultimately lead to the therapeutic effects of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole.
Biochemical and Physiological Effects:
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and protection against oxidative stress. These effects are mediated by the activation of adenosine A3 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole is its selectivity for adenosine A3 receptors, which allows for the specific targeting of these receptors without affecting other adenosine receptors. However, 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole. One direction is the development of more stable and soluble analogs of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole with improved efficacy. Another direction is the investigation of the potential therapeutic applications of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of novel drug delivery systems for 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole can enhance its pharmacokinetic properties and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole involves several steps, including the reaction of 4-(chloromethyl) morpholine with 1-methyl-1H-benzimidazole-2-thiol, followed by the reaction with isobutyl bromide to obtain the final product. The purity and yield of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13(2)11-19-15-6-4-3-5-14(15)17-16(19)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNKSSIQXEXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4931397.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)

![N-[2-(3-chloro-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B4931427.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)

![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)